(5-Amino-2-bromopyridin-3-yl)methanol (5-Amino-2-bromopyridin-3-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1805614-52-1
VCID: VC7392810
InChI: InChI=1S/C6H7BrN2O/c7-6-4(3-10)1-5(8)2-9-6/h1-2,10H,3,8H2
SMILES: C1=C(C=NC(=C1CO)Br)N
Molecular Formula: C6H7BrN2O
Molecular Weight: 203.039

(5-Amino-2-bromopyridin-3-yl)methanol

CAS No.: 1805614-52-1

Cat. No.: VC7392810

Molecular Formula: C6H7BrN2O

Molecular Weight: 203.039

* For research use only. Not for human or veterinary use.

(5-Amino-2-bromopyridin-3-yl)methanol - 1805614-52-1

Specification

CAS No. 1805614-52-1
Molecular Formula C6H7BrN2O
Molecular Weight 203.039
IUPAC Name (5-amino-2-bromopyridin-3-yl)methanol
Standard InChI InChI=1S/C6H7BrN2O/c7-6-4(3-10)1-5(8)2-9-6/h1-2,10H,3,8H2
Standard InChI Key LYPOVDFPFWNDDG-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1CO)Br)N

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Molecular Formula

(5-Amino-2-bromopyridin-3-yl)methanol belongs to the pyridine family, characterized by a six-membered aromatic ring containing one nitrogen atom. Its systematic IUPAC name reflects the positions of substituents:

  • Amino group (-NH2) at position 5

  • Bromo atom (-Br) at position 2

  • Hydroxymethyl group (-CH2OH) at position 3

The molecular formula is C6H7BrN2O, with a molecular weight of 203.04 g/mol . Notably, a structural isomer, (5-Amino-3-bromopyridin-2-yl)methanol (CAS 1807033-61-9), has been documented with identical molecular formula and weight but differing substituent positions . This highlights the importance of precise positional descriptors in pyridine derivatives.

Spectroscopic and Crystallographic Data

While direct crystallographic data for (5-Amino-2-bromopyridin-3-yl)methanol is unavailable, related compounds offer insights:

  • Nuclear Magnetic Resonance (NMR): For (6-Bromopyridin-3-yl)methanol (CAS 122306-01-8), characteristic proton signals include δ 8.38 ppm (d, J = 2.5 Hz, 1H, aromatic), 7.59 ppm (dd, J = 8.2, 2.6 Hz, 1H), and 4.42 ppm (s, 2H, -CH2-) . Similar splitting patterns are expected for the target compound.

  • Mass Spectrometry: The molecular ion peak [M+H]+ for (6-Bromopyridin-3-yl)methanol appears at m/z 188.02, while the target compound’s higher molecular weight would shift this to m/z 204.04 .

Synthesis and Reaction Pathways

Direct Synthesis from Pyridine Precursors

The synthesis of brominated pyridinemethanol derivatives typically involves halogenation and hydroxylation steps. For example, (6-Bromopyridin-3-yl)methanol is synthesized via:

  • Bromination: Reaction of pyridinemethanol with brominating agents like N-bromosuccinimide (NBS) in dichloromethane .

  • Chlorination-Hydrolysis: Treatment with thionyl chloride (SOCl2) to form the chloromethyl intermediate, followed by hydrolysis with aqueous silver nitrate .

Example Reaction:

(6-Bromopyridin-3-yl)methanolSOCl22-bromo-5-(chloromethyl)pyridineAgNO3(6-Bromopyridin-3-yl)methanol\text{(6-Bromopyridin-3-yl)methanol} \xrightarrow{\text{SOCl}_2} \text{2-bromo-5-(chloromethyl)pyridine} \xrightarrow{\text{AgNO}_3} \text{(6-Bromopyridin-3-yl)methanol}

Yield: 91% .

Functionalization of Amino Groups

Introducing amino groups often involves catalytic amination or reduction of nitro intermediates. For (5-Amino-3-bromopyridin-2-yl)methanol, a plausible route includes:

  • Nitration of the pyridine ring followed by selective reduction to the amine.

  • Protection-deprotection strategies to avoid side reactions during bromination.

Physicochemical Properties

Thermodynamic Parameters

Key properties inferred from analogs :

PropertyValue
Molecular Weight203.04 g/mol
Density~1.5 g/cm³ (estimated)
Boiling PointNot reported
Melting PointNot reported
Log P (Octanol-Water)1.28 (consensus estimate)
Solubility1.65 mg/mL in water

Stability and Reactivity

  • Thermal Stability: Pyridine derivatives are generally stable up to 200°C.

  • Light Sensitivity: Brominated aromatics may degrade under UV light, necessitating storage in amber glass.

  • Reactivity: The hydroxymethyl group undergoes esterification, etherification, and oxidation reactions, while the amino group participates in diazotization and acylation .

Applications in Pharmaceutical Chemistry

Antibiotic and Antiviral Agents

Brominated pyridines are key intermediates in antibiotics. For instance, (6-Bromopyridin-3-yl)methanol is used in synthesizing protease inhibitors targeting viral replication . The amino group enhances bioavailability by forming hydrogen bonds with biological targets.

Fluorescent Probes

The compound’s aromatic system allows conjugation with fluorophores. Derivatives of (5-Amino-3-bromopyridin-2-yl)methanol have been explored as pH-sensitive probes in cellular imaging .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator